molecular formula C3H10IN B8034600 Propylazanium;iodide

Propylazanium;iodide

Cat. No. B8034600
M. Wt: 187.02 g/mol
InChI Key: GIAPQOZCVIEHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propylazanium;iodide is a useful research compound. Its molecular formula is C3H10IN and its molecular weight is 187.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propylazanium;iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propylazanium;iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cell Death Measurement : Propidium iodide is used to measure cell death by differentiating dead cells from live cells in flow cytometry. It binds to DNA but cannot traverse intact cell membranes, making it an effective marker for cells with permeable membranes typically found in dead cells (Crowley et al., 2016).

  • Nucleic Acid Marker : It has been used as a marker of nucleic acids due to its fluorescent properties after exposure to UV light. This characteristic makes it useful in immunofluorescence studies and flow cytometry (Hussain et al., 2004).

  • Apoptosis Analysis : Propidium iodide flow cytometric assay is extensively used for evaluating apoptosis (programmed cell death) in various experimental models. It allows for rapid and precise evaluation of cellular DNA content, identifying hypodiploid cells indicative of apoptosis (Riccardi & Nicoletti, 2006).

  • Spectrofluorimetric Analysis : It has applications in the spectrofluorimetric determination of iodide in seawater, demonstrating the versatility of propidium iodide beyond biological systems (Frizzarin et al., 2015).

  • DNA Conformation Probing : Propidium iodide is used as a structural probe for DNA, helping to understand DNA conformation by binding to it through intercalation. This makes it a valuable tool for studying DNA interactions and structure (Wilson et al., 1986).

  • Imaging Techniques : Propidium iodide has been employed in the synthesis of various iodide compounds used in positron emission tomography (PET), a molecular imaging technique (Eriksson et al., 2007).

  • Fluorescence and X-ray Computed Tomography : Thiol-organosilica particles internally functionalized with propidium iodide have been developed for use in multicolor fluorescence and X-ray computed tomography, illustrating its potential in advanced imaging technologies (Nakamura et al., 2012).

properties

IUPAC Name

propylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.HI/c1-2-3-4;/h2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAPQOZCVIEHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[NH3+].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propylazanium;iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylazanium;iodide
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Propylazanium;iodide
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Propylazanium;iodide
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Propylazanium;iodide
Reactant of Route 5
Propylazanium;iodide
Reactant of Route 6
Propylazanium;iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.